N-[3-(dimethylsulfamoyl)-4-methylphenyl]-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxamide
Description
Properties
Molecular Formula |
C20H22N4O4S |
|---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
N-[3-(dimethylsulfamoyl)-4-methylphenyl]-6-oxo-1-phenyl-4,5-dihydropyridazine-3-carboxamide |
InChI |
InChI=1S/C20H22N4O4S/c1-14-9-10-15(13-18(14)29(27,28)23(2)3)21-20(26)17-11-12-19(25)24(22-17)16-7-5-4-6-8-16/h4-10,13H,11-12H2,1-3H3,(H,21,26) |
InChI Key |
WIHCMKOHPJEPQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=NN(C(=O)CC2)C3=CC=CC=C3)S(=O)(=O)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(dimethylsulfamoyl)-4-methylphenyl]-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxamide typically involves multiple steps. One common method includes the reaction of 3-(dimethylsulfamoyl)-4-methylbenzoic acid with appropriate reagents to form the desired product. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like palladium in a Suzuki–Miyaura coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as microwave irradiation can enhance the efficiency and yield of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[3-(dimethylsulfamoyl)-4-methylphenyl]-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
N-[3-(dimethylsulfamoyl)-4-methylphenyl]-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxamide has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and in the development of new materials.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Utilized in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-[3-(dimethylsulfamoyl)-4-methylphenyl]-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways and modulation of gene expression .
Comparison with Similar Compounds
Table 1: Structural Features of Selected Compounds
Key Observations:
- Core Heterocycle: The target’s tetrahydropyridazine (6-membered ring with two adjacent nitrogen atoms) differs from the tetrahydropyridine (one nitrogen) in and the 1,4-dihydropyridines (DHP) in . This impacts electron distribution and conformational flexibility.
- Functional Groups: The carboxamide in the target contrasts with the ester in and the cyano groups in , which may influence hydrogen-bonding capacity and metabolic pathways.
Physicochemical Properties
Table 2: Physicochemical Comparison
Analysis:
- The target’s dimethylsulfamoyl group likely enhances aqueous solubility compared to the tosyl group in , which is more lipophilic.
- The enantioselectivity reported for suggests that stereochemistry in the tetrahydropyridine/tetrahydropyridazine core may influence chromatographic separation, a factor relevant to the target compound’s purification.
Pharmacological Implications
While pharmacological data for the target compound are unavailable, insights can be inferred from analogs:
- Dihydropyridines (DHPs) in : These compounds are classically associated with calcium channel modulation. The target’s tetrahydropyridazine core may exhibit distinct receptor interactions due to altered nitrogen positioning.
- Thiophene/Tosyl Substituents in : The thiophene in could enhance π-stacking interactions, whereas the target’s phenyl and dimethylsulfamoyl groups may favor hydrophobic or polar binding pockets.
Biological Activity
N-[3-(dimethylsulfamoyl)-4-methylphenyl]-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 414.5 g/mol. Its structure features a tetrahydropyridazine core, which contributes to its biological activity through various functional groups such as sulfonamide, amide, and carbonyl groups.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 414.5 g/mol |
| Core Structure | Tetrahydropyridazine |
Research indicates that this compound acts primarily as an enzyme inhibitor , particularly targeting pathways involved in cancer and inflammation. It likely binds to specific enzymes or receptors, inhibiting their activity and subsequently affecting cellular signaling pathways. This inhibition can lead to decreased proliferation of cancer cells and modulation of inflammatory responses.
Biological Activities
- Anticancer Activity : The compound has shown promise in preclinical studies for its ability to inhibit tumor growth. It targets key signaling pathways associated with cancer cell proliferation and survival.
- Anti-inflammatory Effects : By modulating inflammatory pathways, this compound may serve as a therapeutic agent for diseases characterized by chronic inflammation.
- Enzyme Inhibition : Specific enzymes involved in metabolic pathways are inhibited by this compound, suggesting potential applications in drug development for various conditions.
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
- A study demonstrated that this compound effectively reduced the viability of cancer cell lines in vitro by inducing apoptosis through caspase activation.
- Another investigation highlighted its role in inhibiting the NF-kB pathway, a critical regulator of inflammation and cancer progression.
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-Amino-4-methylbenzenesulfonamide | Contains an amino group and a sulfonamide | Used primarily as an antibacterial agent |
| 1-(4-Methylphenyl)-2-thiourea | Contains a thiourea moiety | Exhibits antifungal properties |
| 2-(Dimethylamino)benzaldehyde | Aldehyde functional group | Important in synthetic organic chemistry |
These comparisons illustrate how variations in functional groups influence biological activity and therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
